
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone is a heterocyclic organic compound It is characterized by a pyridinone ring structure with various substituents, including a phenyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common method involves the condensation of appropriate ketones and aldehydes, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-methyl-5-phenylbenzofuran
- 2,3-Dihydro-2-methyl-5-phenyl-4H-pyran-4-one
- 2,3-Dihydro-2-methyl-5-phenyl-4H-pyran-4-thione
Uniqueness
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
64660-83-9 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-benzyl-2-methyl-5-phenyl-1,3-dihydropyridin-4-one |
InChI |
InChI=1S/C19H19NO/c1-19(12-15-8-4-2-5-9-15)13-18(21)17(14-20-19)16-10-6-3-7-11-16/h2-11,14,20H,12-13H2,1H3 |
InChI Key |
VQYAZFUPWVQRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=CN1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


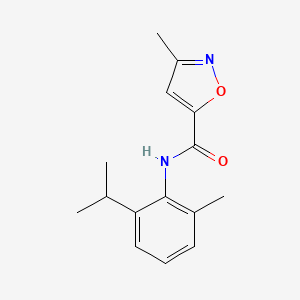
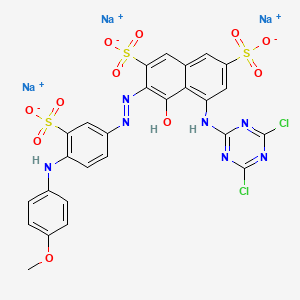
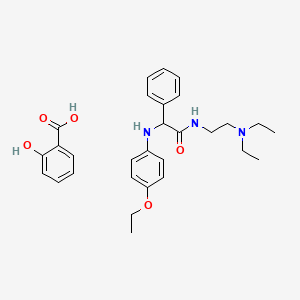
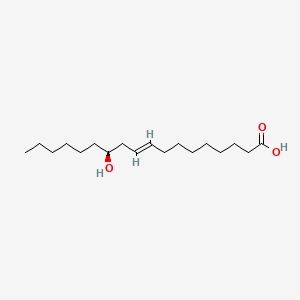

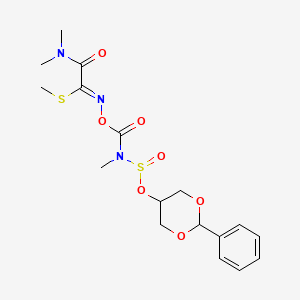
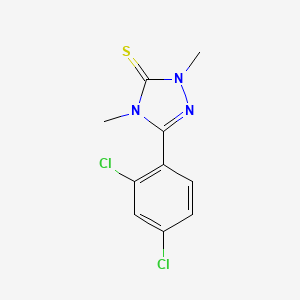
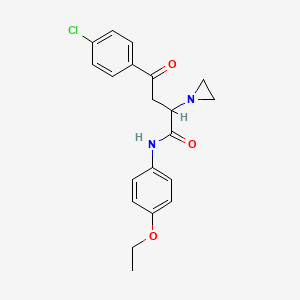

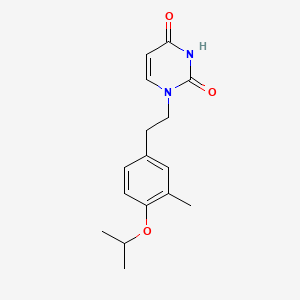
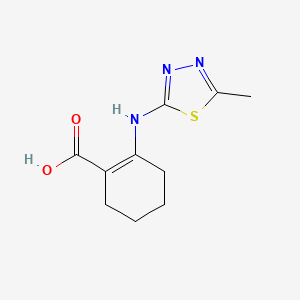

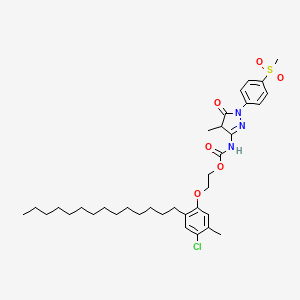
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
